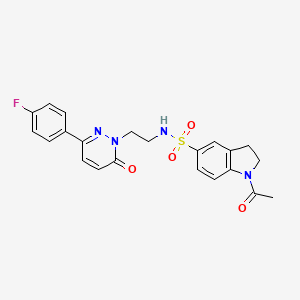

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O4S/c1-15(28)26-12-10-17-14-19(6-8-21(17)26)32(30,31)24-11-13-27-22(29)9-7-20(25-27)16-2-4-18(23)5-3-16/h2-9,14,24H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTQZPMCHAPCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. The compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of approximately 456.49 g/mol. The compound features an indoline core, a pyridazinone moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects, making it a candidate for treating conditions such as arthritis or chronic pain .

Enzyme Inhibition

Research indicates that compounds with similar structures often target enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth under hypoxic conditions. For instance, indoline-5-sulfonamides have shown promising inhibitory activity against tumor-associated CA IX and XII, with selectivity observed under hypoxic conditions .

In Vitro Studies

In vitro assays have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from key studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.9 | Inhibition of CA IX |

| HepG2 (Liver Cancer) | 1.30 | Induction of apoptosis |

| A431 (Skin Cancer) | 44% growth inhibition | Hypoxia-induced CA expression suppression |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

These results suggest that the compound may be particularly effective against certain cancer types, potentially offering a new avenue for treatment.

Apoptosis Induction

Flow cytometry analysis has confirmed that treatment with this compound promotes apoptosis in HepG2 cells in a dose-dependent manner. The apoptosis rates significantly increased when exposed to varying concentrations of the compound, indicating its potential role in cancer therapy through programmed cell death mechanisms .

Case Studies

Recent studies have explored the therapeutic potential of similar compounds in clinical settings. For example:

- A study on indoline derivatives highlighted their effectiveness in reversing chemoresistance in K562 cells overexpressing P-glycoprotein, suggesting that these compounds could enhance the efficacy of existing chemotherapy regimens .

- Another investigation focused on the structural modifications of pyridazinone derivatives, revealing their broad-spectrum antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Sulfonamide vs. Phosphate Groups : The target compound’s sulfonamide contrasts with the phosphate ester in Example 7 , which may serve as a prodrug to enhance solubility.

- Fluorinated Aromatics: Both the target compound and Example 7 incorporate 4-fluorophenyl groups, likely to improve binding affinity and metabolic stability compared to non-fluorinated analogs.

- Synthetic Flexibility: The benzyloxy pyridazine synthesis suggests that the target’s pyridazinone-ethyl chain could be introduced via alkylation, though specific reagents (e.g., 4-fluorophenyl-containing intermediates) would differ.

Functional Group Impact on Physicochemical Properties

Table 2: Substituent Effects on Properties

Key Observations :

- The sulfonamide group’s presence aligns the target with antimicrobial agents (e.g., ), though indoline’s reduced aromaticity compared to indole may alter bioavailability.

- Fluorine substitution is a recurring motif in medicinal chemistry; its absence in benzyloxy pyridazine (5a) may reduce metabolic stability relative to the target.

Q & A

Q. Optimization strategies :

- Temperature control : Exothermic steps (e.g., acetylations) require gradual addition and cooling (0–5°C) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in coupling steps, while dichloromethane is used for acid-sensitive reactions .

- Reaction monitoring : TLC (Rf tracking) and HPLC (purity >95%) ensure intermediate quality before proceeding .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms structural integrity (e.g., acetyl peak at ~2.1 ppm, sulfonamide protons at ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- HPLC-PDA : Quantifies purity (>98%) and detects UV-active impurities (λ = 254 nm) .

Advanced: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Q. Methodology :

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the acetyl group at acidic pH) .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature. Accelerated stability studies (40–60°C) over 1–4 weeks predict shelf-life .

- Light sensitivity : Expose to UV/visible light and track photodegradation products via LC-MS .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazinone and sulfonamide moieties?

Q. Approaches :

- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups on the 4-fluorophenyl ring to evaluate steric/electronic effects .

- Bioisosteric replacement : Replace the acetyl group with trifluoroacetyl or propionyl to assess metabolic stability .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC50 comparisons) .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Q. Resolution steps :

- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HeLa), serum concentrations, and incubation times .

- Purity verification : Re-test batches with HPLC and ICP-MS to rule out metal catalyst contamination (e.g., Pd residues from coupling reactions) .

- Pharmacokinetic profiling : Compare bioavailability (e.g., plasma half-life) to clarify discrepancies between in vitro and in vivo results .

Advanced: What computational approaches predict the compound’s biological targets and binding modes?

Q. Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. Prioritize targets with Glide scores < -7.0 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore modeling : Align with known pyridazinone inhibitors (e.g., COX-2) to identify critical hydrogen-bonding features .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Experimental validation :

- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding kinetics (KD < 1 µM) or cellular thermal shift assays (CETSA) .

- CRISPR knockouts : Silence predicted targets (e.g., EGFR) and assess loss of compound activity .

- Transcriptomics : RNA-seq post-treatment identifies differentially expressed pathways (e.g., apoptosis or proliferation markers) .

Advanced: What are best practices for resolving low yields in the final coupling step?

Q. Troubleshooting :

- Catalyst screening : Test Pd(PPh3)4 vs. XPhos Pd G3 for Buchwald-Hartwig couplings; optimize equivalents (1–5 mol%) .

- Protecting groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Q. Methods :

- Solubility screening : Use shake-flask method in PBS, DMSO, and simulated gastric fluid .

- Formulation strategies : Nanoemulsions (e.g., Tween-80/PEG) or cyclodextrin complexes improve aqueous solubility .

Advanced: How can metabolite identification studies inform toxicity profiling?

Q. Workflow :

- In vitro incubation : Use liver microsomes (human/rat) and LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Reactive metabolite screening : Trapping assays with glutathione or cyanide identify electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.